molecular formula C18H27FN2O5S2 B2389245 3-fluoro-N-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide CAS No. 1797980-75-6

3-fluoro-N-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide

Cat. No.: B2389245
CAS No.: 1797980-75-6
M. Wt: 434.54
InChI Key: PMKZVPIMJMBFEI-UHFFFAOYSA-N
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Description

3-fluoro-N-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a unique combination of functional groups, including a fluorine atom, a piperidine ring, and sulfonamide moieties, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the isobutylsulfonyl group: The piperidine intermediate is then reacted with isobutylsulfonyl chloride in the presence of a base such as triethylamine to introduce the isobutylsulfonyl group.

    Attachment of the benzenesulfonamide moiety: The resulting intermediate is further reacted with a benzenesulfonyl chloride derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under conditions that facilitate nucleophilic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and inflammation.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) with therapeutic potential.

    Material Science: The unique chemical properties of the compound make it suitable for the development of advanced materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The piperidine ring may contribute to the overall conformational stability of the compound, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide derivatives: Compounds such as 4-fluorobenzenesulfonamide and 3-chlorobenzenesulfonamide share structural similarities with 3-fluoro-N-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide.

    Piperidine derivatives: Compounds like 4-(isobutylsulfonyl)piperidine and N-(3-oxopropyl)piperidine exhibit similar functional groups and reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which impart distinct chemical properties and potential applications. The presence of the fluorine atom enhances its reactivity and binding affinity, while the sulfonamide and piperidine moieties contribute to its versatility in various chemical reactions and biological interactions.

Properties

IUPAC Name

3-fluoro-N-[3-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-3-oxopropyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O5S2/c1-14(2)13-27(23,24)16-7-10-21(11-8-16)18(22)6-9-20-28(25,26)17-5-3-4-15(19)12-17/h3-5,12,14,16,20H,6-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKZVPIMJMBFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCNS(=O)(=O)C2=CC=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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